molecular formula C19H19ClN2OS B11203765 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11203765
M. Wt: 358.9 g/mol
InChI Key: OLPYYYJSNDRDOA-UHFFFAOYSA-N
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Description

9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex heterocyclic compound that features a unique spiro structureThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the chloro group can yield a variety of derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C19H19ClN2OS/c20-13-6-7-17-14(11-13)16-12-15(18-5-4-10-24-18)21-22(16)19(23-17)8-2-1-3-9-19/h4-7,10-11,16H,1-3,8-9,12H2

InChI Key

OLPYYYJSNDRDOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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